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Compound of Interest

Compound Name: BMS-737

Cat. No.: B15136041 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details
IUPAC Name: 5-(1-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine[1]

BMS-737 is a novel, potent, and selective non-steroidal inhibitor of cytochrome P450 17A1

(CYP17A1) lyase.[2] It has been developed as a potential therapeutic agent for the treatment of

castration-resistant prostate cancer (CRPC).[2]

Mechanism of Action and Signaling Pathway
BMS-737 selectively targets the 17,20-lyase activity of CYP17A1, a critical enzyme in the

androgen biosynthesis pathway. CYP17A1 possesses dual functionality: a 17α-hydroxylase

activity and a 17,20-lyase activity. Both are essential for the production of androgens, such as

testosterone, which are key drivers of prostate cancer growth.

The inhibition of the 17,20-lyase activity by BMS-737 blocks the conversion of 17α-

hydroxyprognenolone and 17α-hydroxyprogesterone into dehydroepiandrosterone (DHEA) and

androstenedione, respectively. This targeted inhibition leads to a significant reduction in the

production of testosterone and other androgens that fuel the proliferation of prostate cancer

cells.
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A key advantage of BMS-737 is its reported 11-fold selectivity for the lyase activity over the

hydroxylase activity of CYP17A1.[2] This selectivity is crucial as the hydroxylase activity is also

involved in the synthesis of corticosteroids. By selectively inhibiting the lyase activity, BMS-737
aims to minimize the side effects associated with the disruption of corticosteroid production, a

common issue with less selective CYP17A1 inhibitors.

Below is a diagram illustrating the steroidogenesis pathway and the specific point of inhibition

by BMS-737.
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CYP17A1 signaling pathway and BMS-737 inhibition.

Quantitative Data
The following table summarizes the key in vitro and in vivo efficacy data for BMS-737.
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Parameter Value Species/System Reference

IUPAC Name

5-(1-(4-

Fluorophenyl)-1H-

pyrazolo[3,4-b]pyridin-

4-yl)pyrimidin-4-amine

N/A [1]

CYP17A1 Lyase

Inhibition (IC50)

Data not publicly

available
Human N/A

CYP17A1

Hydroxylase Inhibition

(IC50)

Data not publicly

available
Human N/A

Selectivity

(Hydroxylase/Lyase

IC50 Ratio)

11-fold Human [2]

Testosterone

Reduction
83%

Cynomolgus Monkey

(in vivo)
[3]

CYP1A2 Inhibition

(IC50)
> 25 µM Human N/A

CYP2C9 Inhibition

(IC50)
> 25 µM Human N/A

CYP2D6 Inhibition

(IC50)
> 25 µM Human N/A

CYP3A4 Inhibition

(IC50)
> 25 µM Human N/A

Experimental Protocols
In Vitro CYP17A1 Enzyme Inhibition Assay
A common method to determine the inhibitory activity of compounds against CYP17A1 involves

the use of recombinant human CYP17A1 enzyme and radiolabeled substrates.
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Objective: To determine the IC50 values of BMS-737 for the 17α-hydroxylase and 17,20-lyase

activities of CYP17A1.

Materials:

Recombinant human CYP17A1 enzyme

Cytochrome P450 reductase

Cytochrome b5

Radiolabeled substrates: [¹⁴C]-Progesterone (for hydroxylase activity) and [³H]-17α-

hydroxypregnenolone (for lyase activity)

NADPH

Test compound (BMS-737)

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

Thin-layer chromatography (TLC) plates

Scintillation counter

Procedure:

Prepare a reaction mixture containing the recombinant CYP17A1 enzyme, cytochrome P450

reductase, and for the lyase assay, cytochrome b5 in the reaction buffer.

Add the test compound (BMS-737) at various concentrations.

Initiate the enzymatic reaction by adding the respective radiolabeled substrate and NADPH.

Incubate the reaction mixture at 37°C for a defined period.

Stop the reaction by adding a quenching solution (e.g., a suitable organic solvent).

Extract the steroids from the reaction mixture.
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Separate the substrate and the product(s) using thin-layer chromatography (TLC).[3][4]

Visualize and quantify the amount of product formed using a phosphoimager or by scraping

the corresponding bands and measuring radioactivity with a scintillation counter.[3]

Calculate the percentage of inhibition for each concentration of BMS-737.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Assessment of Testosterone Reduction in
Cynomolgus Monkeys
Objective: To evaluate the in vivo efficacy of BMS-737 in reducing testosterone levels.

Animals: Adult male cynomolgus monkeys.

Procedure:

Acclimatize the animals to the housing conditions and handling procedures.

Collect baseline blood samples to determine pre-dose testosterone levels.

Administer BMS-737 orally at a specified dose.

Collect blood samples at various time points post-administration (e.g., 1, 2, 4, 8, 24 hours).

Separate the plasma from the blood samples.

Measure the plasma testosterone concentrations using a validated method, such as liquid

chromatography-mass spectrometry (LC-MS/MS) or a specific immunoassay.

Calculate the percentage reduction in testosterone levels at each time point relative to the

baseline levels.

The study that reported an 83% lowering of testosterone in cynomolgus monkeys conducted

a 1-day PK/PD study.[3]
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Logical Workflow for Drug Evaluation
The following diagram outlines the typical workflow for the evaluation of a CYP17A1 inhibitor

like BMS-737.

Target Identification
(CYP17A1 in CRPC)

Lead Generation
(e.g., High-Throughput Screening)

Lead Optimization
(SAR Studies)

In Vitro Characterization

In Vivo Efficacy CYP17A1 Enzyme Assays
(IC50, Selectivity)

Cell-Based Assays
(e.g., H295R Steroidogenesis)

CYP Panel Screening
(Off-target effects)

Preclinical Development Pharmacokinetics/Pharmacodynamics
(e.g., Cynomolgus Monkey) Toxicology Studies

Clinical Trials

Click to download full resolution via product page

Workflow for the evaluation of a CYP17A1 inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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